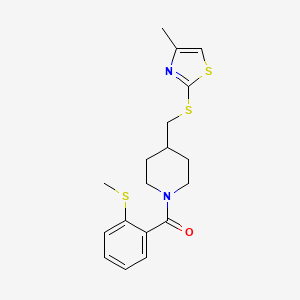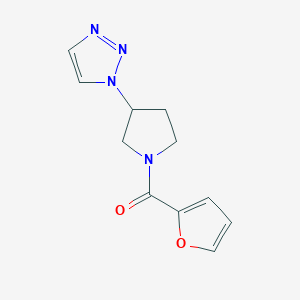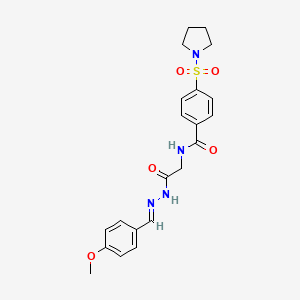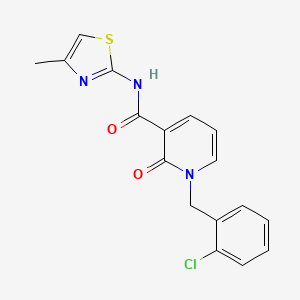
(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone," is a complex molecule that appears to be related to various pharmacologically active compounds. The structure suggests the presence of a piperidine moiety, which is a common feature in many drugs, and thiazole, a heterocyclic compound that often contributes to the biological activity of molecules .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from readily available materials. For instance, piperidine-4-carboxylic acid and ethyl carbonochloridate were used to synthesize a related compound, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, through amidation, Friedel-Crafts acylation, and hydration . Similarly, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involved the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by X-ray crystallography. For example, the crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component revealed specific dihedral angles between the benzene ring and the piperidine rings . The piperidine ring is often found in a chair conformation, which is a stable form for six-membered rings .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The presence of a methanone group suggests the possibility of nucleophilic addition reactions, while the thiazole and thioether groups may participate in electrophilic substitution reactions. The molecular docking study of a related compound indicated potential antibacterial activity, which could be explored for the compound as well .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using density functional theory (DFT) calculations, which provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers . The HOMO-LUMO energy gap can give an indication of the compound's stability and reactivity. The crystallographic data can reveal the solid-state packing and intermolecular interactions, such as hydrogen bonding, which can affect the compound's solubility and melting point .
科学的研究の応用
Structural and Theoretical Studies
- A study by Karthik et al. (2021) focused on the synthesis and characterization of a related compound, highlighting the importance of spectroscopic techniques, X-ray diffraction studies, and density functional theory (DFT) calculations for understanding the molecule's structural integrity and stability. This research provides a foundational understanding of the chemical and physical properties of similar compounds, which could be extrapolated to understand the scientific applications of "(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone" (Karthik et al., 2021).
Synthesis and Chemical Reactions
- The research by Omar and Basyouni (1974) explored the stereochemistry of ionic thiol addition to acetylenic ketones, including piperidine-catalyzed reactions, which are relevant for the synthesis and modification of compounds like the one . This study highlights the configurational assignments based on NMR, UV, and IR spectroscopy, which are crucial for the synthesis and understanding of the compound's chemical behavior (Omar & Basyouni, 1974).
Antimicrobial Activity
- A novel approach to creating antimicrobial agents was discussed by an unnamed author (2017) in the synthesis of 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives. This work suggests the potential antimicrobial applications of compounds structurally related to "this compound", emphasizing the importance of novel chemical entities (NCEs) in developing new antimicrobial solutions (Author, 2017).
Molecular Docking Studies
- Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies on compounds with a similar molecular structure. These studies are essential for understanding the interaction of such compounds with biological targets, potentially informing their therapeutic applications. The molecular docking study, in particular, helps to understand the antibacterial activity of the compound, indicating the broader implications of "this compound" in medical research (Shahana & Yardily, 2020).
作用機序
特性
IUPAC Name |
(2-methylsulfanylphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS3/c1-13-11-23-18(19-13)24-12-14-7-9-20(10-8-14)17(21)15-5-3-4-6-16(15)22-2/h3-6,11,14H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBJDGJYPOQQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B3005559.png)



![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3005566.png)
![N-(4-(methylthio)-1-oxo-1-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide](/img/structure/B3005568.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B3005569.png)
![2-(methylsulfanyl)-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3005571.png)
![(1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B3005572.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B3005573.png)
![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride](/img/no-structure.png)


![methyl 4-[2-(2-hydroxyethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B3005580.png)